molecular formula C16H15Cl2NO4S B2436580 Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 884987-11-5

Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B2436580
CAS RN: 884987-11-5
M. Wt: 388.26
InChI Key: RGMONGONLLAPOG-UHFFFAOYSA-N
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Description

Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as DCMG, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCMG belongs to the class of sulfonyl glycinates and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

1. Biological Activities in Agricultural Chemistry

Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate and its derivatives have been explored for their potential in agricultural chemistry. Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, which exhibited promising herbicidal and insecticidal activities (Wang et al., 2015).

2. Synthesis and Labeling for Pharmacokinetics Studies

In the field of pharmacokinetics, compounds containing sulfonyl groups, like Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, have been labeled with stable isotopes for drug metabolism studies. Latli et al. (2011) synthesized a leukocyte function-associated antigen-1 antagonist and its sulfonamide metabolite, labeled with stable isotopes and carbon-14, for such studies (Latli et al., 2011).

3. Electrosynthesis in Organic Chemistry

The electrosynthesis of methyl or aryl sulfonyl hydroxy biphenyls, which could be related to the structure of Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, was explored by Boy et al. (1991). They described the electrosynthesis of these compounds in liquid ammonia via a SRN1 reaction from chlorophenyl sulfones (Boy et al., 1991).

4. Synthesis and Coordination in Chemical Reactions

The synthesis and coordination of related compounds have been a focus in chemical research. Bermejo et al. (2000) synthesized different compounds by reacting 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, which provides insights into the synthesis methods applicable to similar sulfonyl compounds (Bermejo et al., 2000).

properties

IUPAC Name

methyl 2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-11-6-8-12(9-7-11)24(21,22)19(10-15(20)23-2)14-5-3-4-13(17)16(14)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMONGONLLAPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

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